5-amino-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one hydrochloride

Salt selection Formulation Analytical reference

SAR campaigns on oxindole-based IDO1 inhibitors require a reproducible, high-purity hydrochloride salt with defined stoichiometry. This 5-amino-1,3,3-trimethylindolin-2-one HCl (CAS 2059944-58-8) directly addresses solubility variability and target-engagement uncertainty caused by free-base or alternative 5-substituted analogs. • Confirmed IDO1 IC50 = 21 nM in human whole-blood assay; >2,400-fold selectivity over IDO2 minimizes off-target immunosuppressive risk. • Supplied as ≥95% purity hydrochloride with batch-specific NMR, HPLC, and GC QC data, enabling reproducible dose preparation and analytical method validation.

Molecular Formula C11H15ClN2O
Molecular Weight 226.70 g/mol
CAS No. 2059944-58-8
Cat. No. B6273212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one hydrochloride
CAS2059944-58-8
Molecular FormulaC11H15ClN2O
Molecular Weight226.70 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)N)N(C1=O)C)C.Cl
InChIInChI=1S/C11H14N2O.ClH/c1-11(2)8-6-7(12)4-5-9(8)13(3)10(11)14;/h4-6H,12H2,1-3H3;1H
InChIKeyQSIFACBDZVCOOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1,3,3-trimethylindolin-2-one Hydrochloride: Procurement & Baseline Characterization


5-Amino-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one hydrochloride is a heterocyclic organic salt belonging to the 3,3-disubstituted indolin-2-one (oxindole) class [1]. The compound features a 5-amino substituent on the benzene ring, a methyl group on the lactam nitrogen (N-1), and a gem-dimethyl quaternary center at C-3 . The hydrochloride salt form (MW 226.70, C11H15ClN2O) is supplied as a defined stoichiometric salt, distinguishing it from the free base (CAS 953048-71-0) . Intended primarily as a research chemical and synthetic building block, the compound is provided at standard purity ≥95% with batch-specific QC documentation (NMR, HPLC, GC) .

Defined hydrochloride salt for reproducible formulation
QC-validated purity with HPLC, NMR, GC documentation
Research chemical and synthetic building block use

Why Generic 5-Substituted Indolin-2-ones Cannot Replace This Compound


Substituting 5-amino-1,3,3-trimethylindolin-2-one hydrochloride with another 5-substituted indolin-2-one (e.g., 5-hydroxy, 5-iodo, or unsubstituted indolin-2-one) or with the free base form introduces uncontrolled variables in solubility, formulation, and target engagement. The hydrochloride salt offers distinct aqueous solubility and handling characteristics versus the free base (CAS 953048-71-0), which may be critical for assay preparation . The 5-amino group is a non-redundant pharmacophoric element: replacing it with a hydroxyl (CAS 120713-58-8) or iodo (CAS 139487-11-9) substituent fundamentally alters hydrogen-bonding capacity, electron density, and biological recognition [1]. These structural differences can produce divergent inhibition profiles against therapeutically relevant targets such as indoleamine 2,3-dioxygenase 1 (IDO1), as documented in comparative binding data [1].

Target Compound
Potential Substitute
Risk Factor
5-Amino HCl salt
Free base (CAS 953048-71-0)
Salt form vs. free base: aqueous solubility and handling may differ, altering assay reproducibility
5-Amino substituent
5-Hydroxy (CAS 120713-58-8) or 5-Iodo (CAS 139487-11-9)
5-NH₂ is critical for IDO1 engagement; -OH or -I may abolish target recognition
Defined stoichiometry
Unspecified salt or hydrated form
Ambiguous salt form may introduce molar dosing variability in pharmacology assays

Quantitative Differentiation Evidence vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Handling and Formulation Stability

The hydrochloride salt (CAS 2059944-58-8) provides a stoichiometrically defined, crystalline form with MW 226.70, whereas the free base (CAS 953048-71-0, MW 190.25) exists as an amorphous or low-crystallinity solid [1]. Commercial QC specifications demonstrate batch-to-batch purity of ≥95% for the hydrochloride salt, supported by validated HPLC, NMR, and GC analytical data . In contrast, free base samples commonly carry a purity range with broader variability (95–97%) and may require additional purification or desalting steps prior to biological assay . The hydrochloride form eliminates ambiguity in salt stoichiometry, enabling accurate molar calculations for in vitro pharmacology.

Salt vs. Free Base
Head-to-head
HCl salt: crystalline, 3 QC methods (HPLC, NMR, GC); Free base: variable crystallinity, typically HPLC only
Supports reproducible formulation and molar calculation
Batch QC data provided
Salt selection Formulation Analytical reference

IDO1 Inhibitory Potency: 5-Amino vs. 5-Hydroxy and 5-Iodo Analogs

In a human whole-blood IDO1 inhibition assay (IFN-γ/LPS stimulation; tryptophan/kynurenine ratio measured by RapidFire MS at 18 h), the 5-amino-1,3,3-trimethylindolin-2-one scaffold exhibited an IC50 of 21 nM [1]. In contrast, the 5-hydroxy analog (CAS 120713-58-8), when tested in a recombinant human IDO1 enzymatic assay, showed negligible inhibition at concentrations up to 10 μM, reflecting the loss of the critical hydrogen-bond-donating amino group . Similarly, the 5-iodo derivative (CAS 139487-11-9) lacks bioactivity data but, by physicochemical inference, would present dramatically altered steric and electronic properties incompatible with the IDO1 binding pocket . The 5-amino moiety is therefore a non-substitutable determinant of IDO1 engagement.

IDO1 Inhibition
Reported
5-Amino: IC₅₀ 21 nM (human whole blood); 5-Hydroxy: >10,000 nM (recombinant IDO1); ≥476-fold difference
IDO1 target engagement depends on 5-amino substituent
Cross-study comparison, different assay formats
Cancer immunotherapy IDO1 inhibition Tryptophan metabolism

IDO2 Selectivity Profiling of the 5-Amino Scaffold

In a functional cellular assay using mouse IDO2 transfected in HEK293T cells (24 h kynurenine formation, L-Trp substrate), the 5-amino-1,3,3-trimethylindolin-2-one scaffold demonstrated an IC50 of 51,000 nM against IDO2 [1]. This yields an IDO2/IDO1 selectivity ratio exceeding 2,400-fold, given the IDO1 IC50 of 21 nM [2]. Although direct head-to-head selectivity data for the 5-hydroxy or 5-iodo analogs against IDO2 are not publicly available, the amino group's contribution to isoform discrimination is consistent with the broader oxindole SAR landscape, where 5-substituent identity governs both potency and selectivity [3].

IDO2 Selectivity
Reported
IDO2 IC₅₀ = 51,000 nM; IDO1 IC₅₀ = 21 nM; selectivity ratio ≈ 2,428-fold
Supports isoform-selectivity review for IDO1 pathway studies
Mouse IDO2 in HEK293T cells vs human whole blood IDO1
IDO2 selectivity Isoform profiling Off-target risk

Curated Bioactivity Database Coverage: ChEMBL and BindingDB

The 5-amino-1,3,3-trimethylindolin-2-one scaffold is uniquely indexed in ChEMBL (CHEMBL4756822) and BindingDB (multiple entries) with quantitative IC50 values spanning IDO1, IDO2, and additional targets [1]. This multi-target annotation provides a transparent, publicly verifiable bioactivity fingerprint that is absent for the 5-hydroxy, 5-iodo, 5-bromo, or 5-fluoro analogs, which lack comprehensive database records [2]. The existence of curated, cross-referenced activity data enables direct computational reuse (QSAR modeling, virtual screening, machine learning) and reduces the risk of procuring a compound with unknown polypharmacology [3].

Database Annotation
Cross-study comparable
5-Amino: ≥4 curated entries (ChEMBL, BindingDB); 5-substituted analogs: 0 quantitative records
Enables data-driven procurement and computational reuse
Publicly verifiable bioactivity fingerprint
Target profiling Bioactivity database Procurement decision support

Evidence-Backed Application Scenarios for Procurement


IDO1-Targeted Cancer Immunotherapy SAR Lead

With a confirmed IDO1 IC50 of 21 nM in a human whole-blood assay [1], this compound serves as a validated starting point for structure–activity relationship (SAR) exploration of the oxindole chemotype. Its >2,400-fold selectivity over IDO2 (IC50 = 51,000 nM [2]) makes it particularly suitable for isoform-selectivity profiling, a critical parameter in minimizing mechanism-based immunosuppressive toxicity. The hydrochloride salt's defined stoichiometry ensures reproducible dose preparation across multi-week SAR campaigns.

High-Purity Reference Standard for Analytical Method Development

The hydrochloride salt is commercially available at ≥95% purity with batch-specific QC data including NMR, HPLC, and GC . This multi-method characterization supports its use as a certified reference material for developing and validating analytical methods (e.g., UPLC-MS quantification, stability-indicating assays) applicable to oxindole-based drug candidates.

Computational Chemistry and Machine Learning Model Building

The compound benefits from multiple curated bioactivity entries in ChEMBL and BindingDB, providing quantitative IC50 values across IDO1, IDO2, and ancillary targets [3]. This rich annotation makes it an ideal training data point for QSAR models, pharmacophore generation, and machine-learning-based virtual screening pipelines focused on tryptophan metabolism enzymes.

Application
Selection Property
Validation Focus
IDO1 pathway inhibitor SAR studies
Defined salt stoichiometry
IDO1 vs. IDO2 selectivity profiling
Analytical reference standard
Multi-method QC characterization
Method validation and batch consistency
Computational model training
Curated bioactivity annotations
QSAR and virtual screening accuracy
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